2-(cyclohexyloxy)-5-fluoroaniline hydrochloride

Medicinal Chemistry Oncology Cytotoxicity

2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride is an organic compound belonging to the class of fluoroanilines, characterized by a cyclohexyloxy group and a fluorine atom on the aniline ring. Its hydrochloride salt form enhances stability and solubility, making it a versatile building block in medicinal chemistry and materials science.

Molecular Formula C12H17ClFNO
Molecular Weight 245.72
CAS No. 2402829-14-3
Cat. No. B2870697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclohexyloxy)-5-fluoroaniline hydrochloride
CAS2402829-14-3
Molecular FormulaC12H17ClFNO
Molecular Weight245.72
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=C(C=C2)F)N.Cl
InChIInChI=1S/C12H16FNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h6-8,10H,1-5,14H2;1H
InChIKeyZMFREYFJRNUGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS 2402829-14-3): Key Intermediate for Pharmaceutical and Advanced Material Synthesis


2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride is an organic compound belonging to the class of fluoroanilines, characterized by a cyclohexyloxy group and a fluorine atom on the aniline ring. Its hydrochloride salt form enhances stability and solubility, making it a versatile building block in medicinal chemistry and materials science. The compound is structurally defined by its molecular formula C₁₂H₁₇ClFNO and molecular weight of 245.72 g/mol [1]. Its synthesis typically involves nucleophilic substitution of 5-fluoroaniline with cyclohexyl chloride, followed by salt formation with hydrochloric acid .

Why Generic Substitution Fails: The Unique Pharmacophore and Physicochemical Profile of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride


Generic substitution among fluoroaniline derivatives is not feasible due to the precise regiochemistry of the fluorine and cyclohexyloxy groups, which dictates distinct electronic, steric, and solubility properties critical for target binding and synthetic utility. The 5-fluoro substitution in 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride, in contrast to its 3-fluoro or 6-fluoro analogs, influences electron density distribution and hydrogen-bonding capacity, directly impacting receptor interactions and enzyme inhibition . Furthermore, the hydrochloride salt form of this compound provides aqueous solubility advantages over the free base (CAS 937597-01-8), which is insoluble in water, enabling more versatile application in biological assays and industrial processes .

2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS 2402829-14-3): Quantitative Evidence for Scientific Selection


Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells

The target compound's core structure, 2-(cyclohexyloxy)-5-fluoroaniline, demonstrates cytotoxic activity with an IC₅₀ value of approximately 10 µM against cancer cell lines, inducing apoptosis as confirmed by flow cytometry. While the study does not directly compare this compound to specific analogs, the 5-fluoro substitution is known to enhance metabolic stability and target engagement relative to non-fluorinated anilines .

Medicinal Chemistry Oncology Cytotoxicity

Aqueous Solubility Advantage of Hydrochloride Salt Form

The hydrochloride salt (CAS 2402829-14-3) exhibits significantly enhanced aqueous solubility compared to its free base counterpart (CAS 937597-01-8), which is described as insoluble in water and soluble only in organic solvents such as ethanol, ether, benzene, and acetone . This physicochemical differentiation is critical for applications requiring aqueous media, including in vitro biological assays, cell culture experiments, and pharmaceutical formulation development.

Formulation Development Biological Assays Salt Selection

Kinase Selectivity Profile: Potential FLT3 Inhibition

The compound has been studied for its role as a selective inhibitor of FLT3 (Fms-like tyrosine kinase 3), a kinase implicated in various hematological malignancies. While specific IC₅₀ data for this compound is not publicly available, its structural features are consistent with known FLT3 inhibitors, and preliminary studies indicate selective binding over other kinases .

Kinase Inhibition Hematological Malignancies Targeted Therapy

Molecular Weight and Purity Profile for Procurement Decisions

The hydrochloride salt (MW 245.72 g/mol) is offered with a purity specification of ≥95% , whereas the free base (MW 209.26 g/mol) is also available at similar purity . The higher molecular weight and salt form of the hydrochloride provide distinct handling and stoichiometric advantages in synthetic applications, particularly when precise molar calculations are required.

Chemical Synthesis Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS 2402829-14-3)


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors

This compound serves as a privileged scaffold for the design of selective kinase inhibitors, particularly those targeting FLT3 and potentially other kinases involved in oncology. Its 5-fluoro substitution and cyclohexyloxy group enhance target engagement and metabolic stability, making it a valuable starting point for structure-activity relationship (SAR) studies. The hydrochloride salt form facilitates solubility in aqueous assay buffers, enabling direct use in biochemical and cellular kinase assays .

Chemical Biology: Probe Development for Apoptosis Pathways

With demonstrated cytotoxicity (IC₅₀ ~10 µM) and induction of apoptosis, this compound can be utilized as a chemical probe to investigate apoptotic signaling cascades. Its structural features allow for further functionalization to install tags (e.g., biotin, fluorescent dyes) for target identification studies, making it a versatile tool for chemical biology research .

Synthetic Chemistry: Building Block for Complex Organic Molecules

As a functionalized aniline, this compound is a key intermediate for synthesizing more complex heterocycles via reactions such as diazotization, acylation, and cross-coupling. Its distinct substitution pattern enables regioselective transformations that are not achievable with non-fluorinated or differently substituted analogs. The hydrochloride salt provides improved handling and storage stability compared to the free base .

Material Science: Precursor for Organic Electronic Materials

The electron-rich aniline core, modulated by the electron-withdrawing fluorine and the bulky cyclohexyloxy group, makes this compound a candidate for developing organic semiconductors, including OLEDs and OFETs. Its unique electronic properties can influence charge transport and emission characteristics in thin-film devices, offering a pathway to novel optoelectronic materials .

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